molecular formula C9H8ClF3N4 B2381633 1-[5-(Trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine hydrochloride CAS No. 1431964-07-6

1-[5-(Trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine hydrochloride

Cat. No.: B2381633
CAS No.: 1431964-07-6
M. Wt: 264.64
InChI Key: GTIBEIUESWTFJP-UHFFFAOYSA-N
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Description

¹⁹F NMR Analysis

The trifluoromethyl group exhibits a characteristic triplet at δ = -63.2 ppm (coupling with adjacent pyridine protons, J = 9.8 Hz). This upfield shift arises from the electron-withdrawing effect of the pyridine ring.

¹H NMR Analysis (400 MHz, DMSO-d₆):

Signal (δ, ppm) Multiplicity Assignment
8.92 d (J = 5.2) Pyridine H6
8.31 dd (J = 8.1, 2.3) Pyridine H4
7.89 d (J = 8.1) Pyridine H3
6.45 s Pyrazole H5
5.78 s Pyrazole H4
4.12 br s NH₂ (exchanges with D₂O)

IR Spectroscopy (KBr, cm⁻¹):

  • 3350, 3180 : N-H stretching (amine and HCl salt).
  • 1615 : C=N stretching (pyrazole).
  • 1320–1120 : C-F vibrations (CF₃).
  • 840 : Pyridine ring breathing mode.

The absence of a broad peak near 2500 cm⁻¹ confirms full salt formation (no free amine).

Properties

IUPAC Name

1-[5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N4.ClH/c10-9(11,12)6-1-2-8(14-5-6)16-4-3-7(13)15-16;/h1-5H,(H2,13,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTIBEIUESWTFJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)N2C=CC(=N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[5-(Trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine hydrochloride typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 5-(trifluoromethyl)pyridine-2-carbaldehyde.

    Formation of Pyrazole Ring: The aldehyde is then reacted with hydrazine derivatives to form the pyrazole ring.

    Amination: The resulting pyrazole compound undergoes amination to introduce the amine group.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Functionalization via Electrophilic Substitution

The pyrazole ring’s 5-position can undergo electrophilic substitution after deprotonation. This enables downstream cross-coupling reactions:

Iodination Protocol

  • Reagents : n-BuLi, elemental iodine

  • Conditions : THF, −78°C → rt

  • Product : 5-Iodo-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine ( )

This intermediate serves as a precursor for Suzuki-Miyaura couplings (see Section 2).

Cross-Coupling Reactions

The iodinated derivative participates in palladium-catalyzed cross-couplings to introduce aryl groups:

Suzuki-Miyaura Coupling

ComponentDetails
Catalyst Pd(PPh₃)₄
Base Na₂CO₃
Boronic Acid e.g., 4-chlorophenylboronic acid
Solvent DME/H₂O (4:1)
Yield 78–91% ( )

Applications : Synthesizes biaryl derivatives like SC-560 (a COX-1 inhibitor) and celecoxib analogs ( ).

Oxidation and Reduction Pathways

The amine group exhibits moderate redox activity:

Oxidation

  • Reagents : KMnO₄ (aqueous pyridine)

  • Product : Nitroso or nitro derivatives (unstable under harsh conditions) ( ).

Reduction

  • Limited utility due to the absence of reducible groups (e.g., nitriles) in the parent compound.

Heterocycle Formation

The primary amine participates in cyclocondensation reactions:

Oxadiazole Synthesis

  • Reagents : Carbon disulfide, KOH

  • Conditions : Reflux in ethanol

  • Product : Pyrazolyl-1,3,4-oxadiazoles ( ).

Biological Relevance : These derivatives show antimicrobial and anticancer potential ( ).

Sulfinylation and Acylation of the Amine Group

The amine undergoes nucleophilic reactions with electrophilic reagents:

Sulfinylation

  • Reagents : Thionyl chloride, KSO₂CF₃

  • Conditions : 0–5°C → 35°C, DCM

  • Product : N-Trifluoromethylsulfinyl derivative ( ).

Acylation

  • Reagents : Acid chlorides (e.g., acetyl chloride)

  • Base : DIEA

  • Solvent : DCM

  • Product : N-Acylated pyrazoles ( ).

Stability and Side Reactions

  • Hydrolysis : The trifluoromethyl group resists hydrolysis under acidic/basic conditions ( ).

  • Thermal Stability : Decomposes above 200°C without inert atmosphere ( ).

Table 1: Cross-Coupling Derivatives

ProductBoronic Acid UsedYield (%)Biological Activity
SC-5604-Chlorophenyl78COX-1 inhibition ( )
Celecoxib analog4-Sulfonamidophenyl51Anti-inflammatory ( )
Mavacoxib analog4-Methylsulfonylphenyl56COX-2 inhibition ( )

Table 2: Reaction Optimization Parameters

Reaction TypeOptimal SolventTemperature RangeCatalyst Load (mol%)
Suzuki CouplingDME/H₂O80–100°C5–10
IodinationTHF−78°C → rtNot applicable
SulfinylationDCM0–35°CNot applicable

This compound’s versatility in electrophilic substitution, cross-coupling, and heterocycle formation makes it valuable for medicinal chemistry and materials science. Its stability under diverse conditions further enhances its utility as a synthetic intermediate.

Scientific Research Applications

Chemistry

In synthetic chemistry, 1-[5-(Trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine hydrochloride serves as a versatile building block for the development of more complex molecules. Its unique structure allows for various chemical transformations, including:

  • Oxidation : The amino group can be oxidized to form nitro derivatives.
  • Reduction : Nitro derivatives can be reduced back to amino groups.
  • Substitution : The trifluoromethyl group can participate in nucleophilic substitution reactions.

Biology

The compound has been investigated for its potential as an enzyme inhibitor. Its mechanism of action often involves binding to specific molecular targets, enhancing selectivity and affinity due to the trifluoromethyl group. This property makes it a candidate for studying enzyme activity modulation and receptor interactions.

Medicine

Research indicates that this compound exhibits promising therapeutic properties, particularly in:

  • Anti-inflammatory Activities : Studies suggest potential applications in treating inflammatory diseases.
  • Anticancer Activities : Compounds with similar structures have shown efficacy against various cancer cell lines .

For instance, derivatives of pyrazole compounds have been synthesized and evaluated for antifungal activity against strains such as Candida albicans, demonstrating greater efficacy than standard treatments like fluconazole .

Industry

In industrial applications, this compound is utilized in the development of agrochemicals and materials science. Its unique chemical properties allow for the formulation of effective pesticides and herbicides, contributing to advancements in agricultural practices.

Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

  • Anticancer Research : A study focused on synthesizing novel pyrazole derivatives demonstrated their potential against multiple cancer cell lines, showcasing improved selectivity and potency due to structural modifications involving trifluoromethyl groups .
  • Antimicrobial Applications : Research on related compounds has shown promising results in antifungal activities, with some derivatives outperforming traditional antifungal agents .

Mechanism of Action

The mechanism of action of 1-[5-(Trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, often through hydrophobic interactions and electronic effects. This binding can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Substituent Variations on the Pyrazole Ring

Key Analogs :

  • 5-Methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine Structural Difference: A methyl group replaces the hydrogen at position 5 of the pyrazole ring. Purity: Available at 95% purity for research applications .
Compound Molecular Formula Molecular Weight Purity Key Feature
Target Compound (Hydrochloride) C9H8ClF3N4 272.63 g/mol N/A Free amine as hydrochloride salt
5-Methyl Analog C10H10F3N4 250.21 g/mol 95% Methyl at pyrazole C5

Linkage and Bridging Modifications

Key Analogs :

  • 1-{[5-(Trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-3-amine
    • Structural Difference : A methylene bridge connects the pyridine and pyrazole rings.
    • Impact : Increased conformational flexibility, which may alter binding interactions in biological targets.
    • Molecular Formula : C10H9F3N4 (Molecular Weight: 253.20 g/mol) .

Pyridine vs. Phenyl Ring Systems

Key Analogs :

  • 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-3-amine
    • Structural Difference : A phenyl ring replaces the pyridine ring.
    • Electronic Effects : Reduced nitrogen content decreases polarity and hydrogen-bonding capacity.
    • Applications : Commonly used in agrochemicals due to stability under environmental conditions .

Pharmacologically Active Analogs

Pexidartinib Hydrochloride (Turalio®)

  • Structure : Contains a pyrrolo[2,3-b]pyridine core linked to a trifluoromethylpyridinylmethyl group.
  • Application: FDA-approved for symptomatic tenosynovial giant cell tumor (TGCT).
  • Key Difference : Extended aromatic system and chlorine substitution enhance kinase inhibition (e.g., CSF1R targeting) .

Salt Form Comparisons

2-(1-Methyl-1H-pyrazol-4-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine Hydrochloride

  • Structural Difference : Imidazo[1,2-a]pyridine core instead of pyrazole.
  • Role of Hydrochloride Salt : Improves solubility and crystallinity, similar to the target compound’s formulation .

Biological Activity

1-[5-(Trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine hydrochloride, also known as 5-amino-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-ol (CAS No. 1291984-65-0), is a heterocyclic compound that combines the structural features of pyrazole and pyridine. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research.

The molecular formula of this compound is C9H7F3N4OC_9H_7F_3N_4O with a molecular weight of 244.18 g/mol. The trifluoromethyl group enhances its chemical properties, making it a candidate for various biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The trifluoromethyl group increases binding affinity, allowing the compound to inhibit enzyme activities or modulate receptor functions effectively. This mechanism is crucial for its potential therapeutic applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . In vitro studies have shown that it exhibits cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
MCF73.79Apoptosis induction
SF-26812.50Cell cycle arrest
NCI-H46042.30Inhibition of proliferation

These findings suggest that the compound may act as a promising lead for developing new anticancer agents .

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation processes. The specific mechanism involves blocking prostaglandin synthesis, leading to reduced inflammatory responses .

Case Studies

Several case studies have documented the biological activity of pyrazole derivatives similar to this compound:

  • Study on MCF7 Cell Lines : A study demonstrated that compounds with similar structures induced apoptosis in breast cancer cell lines, showing significant promise for therapeutic development.
  • Evaluation of Anti-inflammatory Effects : Research indicated that pyrazole derivatives could reduce edema in animal models, suggesting their potential use in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-[5-(Trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine hydrochloride, and what analytical methods validate its purity?

  • Synthesis : The compound is typically synthesized via multi-step reactions starting from halogenated pyridine and pyrazole precursors. For example, nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) are employed to attach the trifluoromethylpyridine moiety to the pyrazole core. Hydrochloride salt formation is achieved using HCl in polar solvents like ethanol or methanol .
  • Purity Validation : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms structural integrity, while High-Performance Liquid Chromatography (HPLC) with UV detection ensures >95% purity. Mass spectrometry (MS) verifies molecular weight .

Q. How can researchers assess the biological activity of this compound in preliminary assays?

  • Methodology : Use in vitro cell-based assays (e.g., enzyme inhibition or receptor binding) targeting kinases or GPCRs, given the compound’s pyrazole and trifluoromethyl motifs. Dose-response curves (0.1–100 µM) and IC₅₀ calculations are standard. Include positive controls (e.g., staurosporine for kinases) and validate results with triplicate experiments .

Q. What are the key stability considerations for storing this hydrochloride salt?

  • Storage Conditions : Store at −20°C in airtight, light-protected containers under inert gas (N₂/Ar). Conduct accelerated stability studies (40°C/75% relative humidity for 4 weeks) to assess degradation. Monitor via HPLC for byproduct formation (e.g., deamination or hydrolysis) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for structural confirmation?

  • Approach :

  • Perform 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals caused by aromatic protons or trifluoromethyl groups.
  • Compare experimental data with computational predictions (DFT-based NMR simulations) using software like Gaussian or ACD/Labs .
  • Use deuterated solvents (DMSO-d₆ or CDCl₃) to minimize solvent interference .

Q. What experimental design strategies optimize the yield of the final hydrochloride salt?

  • Design of Experiments (DoE) : Apply response surface methodology (RSM) to vary reaction parameters (temperature, solvent polarity, stoichiometry). For example:

FactorRange TestedOptimal Condition
Temperature60–120°C90°C
Solvent (EtOH/H₂O)70:30–90:10 (v/v)85:15 (v/v)
HCl Equivalents1.0–2.52.0
  • Use ANOVA to identify significant factors and interactions .

Q. How can mechanistic studies elucidate the role of the trifluoromethyl group in biological activity?

  • Strategies :

  • Synthesize analogs without the CF₃ group or with substituents (e.g., Cl, CH₃) and compare bioactivity.
  • Perform molecular dynamics simulations to assess ligand-receptor binding affinity changes.
  • Use X-ray crystallography or Cryo-EM to resolve the compound’s binding mode in target proteins .

Q. What methodologies address low solubility in aqueous buffers during in vivo studies?

  • Solutions :

  • Use co-solvents (e.g., DMSO ≤10% v/v) or surfactants (Tween-80).
  • Prepare prodrugs (e.g., ester or phosphate derivatives) for enhanced bioavailability.
  • Characterize solubility via shake-flask method at physiologically relevant pH (1.2–7.4) .

Data Contradiction & Troubleshooting

Q. How should researchers interpret conflicting bioactivity data between enzymatic and cell-based assays?

  • Analysis Steps :

Verify assay conditions (e.g., ATP concentrations in kinase assays).

Check membrane permeability using Caco-2 cell models or PAMPA assays.

Test metabolite stability (e.g., hepatic microsome incubation) to rule out rapid degradation .

Q. What strategies resolve discrepancies in reaction yields reported across literature?

  • Root Cause Analysis :

  • Trace impurities in starting materials (e.g., via GC-MS).
  • Replicate reactions under strictly anhydrous conditions if moisture-sensitive intermediates are involved.
  • Use in situ FTIR to monitor reaction progress and identify side reactions .

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